Cas no 161374-08-9 (ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate)

Ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative with notable applications in medicinal chemistry and organic synthesis. Its structure features a nitrophenyl group and a carboxylate ester, contributing to its reactivity and potential as a building block for heterocyclic compounds. The compound exhibits stability under standard conditions and is often utilized in the synthesis of pharmacologically active molecules, particularly calcium channel modulators. Its crystalline form allows for easy handling and purification. The presence of both hydroxyl and nitro functional groups enhances its versatility in further chemical modifications, making it valuable for research in drug development and material science.
ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate structure
161374-08-9 structure
Product Name:ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate
CAS No:161374-08-9
MF:C14H15N3O5
MW:305.286003351212
MDL:MFCD00186884
CID:109743
PubChem ID:603061
Update Time:2025-08-03

ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • 5-Pyrimidinecarboxylicacid, 1,2,3,4-tetrahydro-6-methyl-4-(4-nitrophenyl)-2-oxo-, ethyl ester
    • 6-METHYL-4-(4-NITRO-PHENYL)-2-OXO-1,2,3,4-TETRAHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER
    • ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
    • AC1LCMT3
    • AC1Q32O9
    • CBDivE_009671
    • ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate
    • ethyl 4-methyl-6-(4-nitrophenyl)-2-oxo-1,3,6-trihydropyrimidine-5-carboxylate
    • Oprea1_180073
    • Oprea1_443098
    • SureCN5339709
    • AURORA 1145
    • EU-0033798
    • EN300-18174567
    • SR-01000407757-1
    • AB00685397-01
    • 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-6-methyl-4-(4-nitrophenyl)-2-oxo-, ethyl ester
    • MFCD00186884
    • Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate #
    • AKOS016038020
    • SR-01000407757
    • SCHEMBL5339709
    • DTXSID30345259
    • 161374-08-9
    • SR-01000474809
    • UPCMLD0ENAT0501-1268:001
    • 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
    • 6-ME-4-(4-NITRO-PH)-2-OXO-1,2,3,4-4H-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER
    • AKOS000422632
    • 2-HO-4-ME-6-(4-NITRO-PH)-1,6-DIHYDRO-PYRIMIDINE-5-CARBOXYLIC ACID ETHYL ESTER
    • ZWSFKZZEYGSZRO-UHFFFAOYSA-N
    • SR-01000474809-1
    • ethyl6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
    • F0896-0357
    • AKOS016088641
    • Z47751375
    • Pyrimidine-5-carboxylic acid, 1,2,3,4-tetrahydro-6-methyl-4-(4-nitrophenyl)-2-oxo-, ethyl ester
    • AKOS002237798
    • MDL: MFCD00186884
    • Inchi: 1S/C14H15N3O5/c1-3-22-13(18)11-8(2)15-14(19)16-12(11)9-4-6-10(7-5-9)17(20)21/h4-7,12H,3H2,1-2H3,(H2,15,16,19)
    • InChI Key: ZWSFKZZEYGSZRO-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1=C(C)NC(NC1C1C=CC(=CC=1)[N+](=O)[O-])=O)=O

Computed Properties

  • Exact Mass: 305.10100
  • Monoisotopic Mass: 305.10117059g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 503
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • PSA: 113.25000
  • LogP: 2.96660

ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:161374-08-9)ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate
Order Number:A1140524
Stock Status:in Stock
Quantity:1g/5g/10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:50
Price ($):411.0/824.0/1042.0
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Additional information on ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate

Ethyl 2-Hydroxy-6-Methyl-4-(4-Nitrophenyl)-1,4-Dihydropyrimidine-5-Carboxylate: A Comprehensive Overview

Ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate, with CAS No. 161374-08-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of dihydropyrimidines, which are known for their versatile applications in drug design and materials science. The dihydropyrimidine core of this molecule provides a unique platform for functionalization, enabling its use in various biological and chemical contexts.

The molecular structure of ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate is characterized by a dihydropyrimidine ring system with substituents that enhance its reactivity and selectivity. The hydroxyl group at position 2 and the methyl group at position 6 contribute to the compound's stability and solubility properties. Additionally, the nitrophenyl group at position 4 introduces electronic effects that can influence the molecule's interaction with biological systems.

Recent studies have highlighted the potential of this compound in drug discovery. Researchers have explored its ability to modulate enzyme activity and target specific pathways relevant to diseases such as cancer and neurodegenerative disorders. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate exhibits promising anti-proliferative activity against human cancer cell lines. This finding underscores its potential as a lead compound for developing novel therapeutic agents.

In terms of synthesis, ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate can be prepared through a multi-step process involving nucleophilic substitution and condensation reactions. The synthesis pathway typically begins with the preparation of the dihydropyrimidine ring using amines and carbonyl compounds. Subsequent functionalization steps introduce the hydroxyl, methyl, and nitrophenyl groups at specific positions to achieve the desired molecular architecture.

The application potential of this compound extends beyond pharmacology. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. For example, researchers have investigated its ability to act as a charge transport material in organic photovoltaic cells. Preliminary results indicate that the compound's electron-withdrawing groups enhance its performance in such applications.

From an environmental perspective, ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate has been assessed for its biodegradability and ecotoxicity. Studies suggest that under controlled conditions, the compound undergoes microbial degradation, reducing its persistence in aquatic environments. However, further research is needed to fully understand its environmental impact and ensure sustainable practices during its production and use.

In conclusion, ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate (CAS No. 161374-08-9) is a multifaceted compound with diverse applications across multiple disciplines. Its structural features make it a valuable tool in drug discovery and materials science, while ongoing research continues to uncover new avenues for its utilization. As advancements in synthetic methods and application development progress, this compound is poised to play an increasingly important role in both academic and industrial settings.

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Amadis Chemical Company Limited
(CAS:161374-08-9)ethyl 2-hydroxy-6-methyl-4-(4-nitrophenyl)-1,4-dihydropyrimidine-5-carboxylate
A1140524
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):411.0/824.0/1042.0
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